molecular formula C19H18N4O2S B10881945 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide

2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-benzylacetamide

Cat. No.: B10881945
M. Wt: 366.4 g/mol
InChI Key: YHTGNDKJWFZOPW-UHFFFAOYSA-N
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Description

2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-benzylacetamide is a complex organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by its unique structure, which includes a pyrimidine ring, a phenyl group, and a benzylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-benzylacetamide typically involves multi-step organic reactions. One common method includes the condensation of 6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinethiol with benzylacetamide under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or dimethyl sulfoxide. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The process may include purification steps such as recrystallization or chromatography to isolate the final product .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into hydroxyl groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(6-amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-benzylacetamide involves its interaction with specific molecular targets. The compound can inhibit enzymes such as dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and cell proliferation. By binding to the active site of DHFR, the compound prevents the reduction of dihydrofolate to tetrahydrofolate, thereby inhibiting the synthesis of nucleotides and ultimately leading to cell death .

Comparison with Similar Compounds

    Methotrexate: A well-known DHFR inhibitor used in cancer therapy.

    Pemetrexed: Another DHFR inhibitor with applications in the treatment of malignant pleural mesothelioma and non-small cell lung cancer.

Uniqueness: 2-[(6-Amino-4-oxo-1-phenyl-1,4-dihydro-2-pyrimidinyl)sulfanyl]-N~1~-benzylacetamide is unique due to its specific structural features, which may confer distinct biological activities and pharmacokinetic properties compared to other DHFR inhibitors .

Properties

Molecular Formula

C19H18N4O2S

Molecular Weight

366.4 g/mol

IUPAC Name

2-(6-amino-4-oxo-1-phenylpyrimidin-2-yl)sulfanyl-N-benzylacetamide

InChI

InChI=1S/C19H18N4O2S/c20-16-11-17(24)22-19(23(16)15-9-5-2-6-10-15)26-13-18(25)21-12-14-7-3-1-4-8-14/h1-11H,12-13,20H2,(H,21,25)

InChI Key

YHTGNDKJWFZOPW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CSC2=NC(=O)C=C(N2C3=CC=CC=C3)N

Origin of Product

United States

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